9-tert-butoxy-9H-xanthene
Description
Historical Context and Evolution of Xanthene Research
The exploration of xanthene chemistry dates back to 1871, when the German chemist Adolph von Baeyer first synthesized the xanthene derivative fluorescein. sigmaaldrich.commdpi.com This pioneering work involved the condensation of resorcinol (B1680541) and phthalic anhydride, laying the groundwork for a new class of synthetic dyes. sigmaaldrich.com A significant milestone in the synthesis of the fundamental xanthene nucleus occurred in 1925, with the condensation of saligenin and resorcinol to produce 3-hydroxyxanthene. chemsrc.com
Throughout the 20th century and into the present day, research into xanthenes has expanded dramatically. Initially prized for their vibrant colors, leading to their widespread use as dyes, the focus has increasingly shifted towards their fluorescent properties and biological activities. sigmaaldrich.comnih.gov Modern research continues to uncover novel synthetic routes and applications for xanthene derivatives, underscoring the enduring relevance of this chemical scaffold. chemsrc.com
Significance of the Xanthene Framework in Advanced Organic Synthesis
The rigid, planar structure of the xanthene core makes it an attractive scaffold in advanced organic synthesis. Its unique conformation is instrumental in the design of fluorescent probes for bioimaging, as well as in the development of catalysts and functional materials. nih.govmdpi.com The xanthene framework's versatility allows for the introduction of various functional groups, enabling the fine-tuning of its chemical and physical properties to suit specific applications. chemsrc.com
In the realm of materials science, xanthene derivatives are investigated for their potential in electro-optical devices. nih.gov In medicinal chemistry, the xanthene scaffold is present in numerous bioactive natural products and synthetic compounds, exhibiting a wide array of pharmacological effects. nih.gov
Overview of 9-Substituted Xanthene Derivatives in Chemical Research
The C9 position of the xanthene ring is a primary site for substitution, leading to a vast and diverse class of derivatives known as 9-substituted xanthenes. nih.govnih.gov The nature of the substituent at this position significantly influences the compound's properties and reactivity.
Researchers have developed numerous synthetic strategies to introduce a wide range of functional groups at the C9 position, including aryl, alkyl, and heteroaryl moieties. nih.govfigshare.com These synthetic efforts are driven by the broad spectrum of biological activities exhibited by 9-substituted xanthenes, which include antimicrobial, anti-inflammatory, and antitumor properties. nih.govnih.gov One such derivative is the compound 9-tert-butoxy-9H-xanthene, which features a bulky tert-butoxy (B1229062) group at the C9 position.
Structure
3D Structure
Properties
CAS No. |
61307-89-9 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
9-[(2-methylpropan-2-yl)oxy]-9H-xanthene |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)19-16-12-8-4-6-10-14(12)18-15-11-7-5-9-13(15)16/h4-11,16H,1-3H3 |
InChI Key |
CHBPUBAHUKPZAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1C2=CC=CC=C2OC3=CC=CC=C13 |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 9 Tert Butoxy 9h Xanthene
Mechanistic Studies of 9-Alkyl/Alkoxy Xanthene Systems
The xanthene moiety is a key structural motif in fluorescent dyes and biologically active molecules. researchgate.net The functionalization of the 9-position is of particular interest, and its reactivity has been explored through various mechanistic pathways. researchgate.netresearchgate.net
Proton-Coupled Electron Transfer (PCET) is a fundamental redox process where a proton and an electron are transferred simultaneously or in a closely-related stepwise manner. nih.govacs.org This mechanism is crucial in many chemical and biological energy conversion systems as it can provide lower energy pathways compared to the separate transfer of an electron and a proton. nih.gov In the context of xanthene systems, PCET is a key mechanism for the activation of the C-H bond at the 9-position.
The process can be initiated by a photocatalyst or a chemical oxidant. One of the radical activation modes for 9H-xanthene involves successive electron and proton transfer, which is a hallmark of a PCET pathway. researchgate.netresearchgate.net In this mechanism, an initial single electron transfer (SET) from the xanthene moiety to an oxidant generates a radical cation. This is followed by the transfer of a proton from the 9-position to a base, resulting in the formation of a neutral xanthenyl radical. This radical is then available to participate in subsequent coupling reactions. PCET pathways are influential in determining reaction energetics and mechanisms, often avoiding high-energy intermediates. nih.gov
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis that offers a more atom-economical route to complex molecules by avoiding pre-functionalization steps. nih.gov The C(sp³)–H bond at the 9-position of the xanthene scaffold is susceptible to such activation, enabling the direct introduction of new substituents.
A notable example is the transition metal-catalyzed C-H activation for cross-coupling reactions. researchgate.net A cooperatively catalyzed C(sp³)-C(sp²) bond formation has been developed using a Palladium/Copper (Pd/Cu) system to synthesize 9-aryl-9H-xanthenes. researchgate.net In this process, the catalyst facilitates the cleavage of the C-H bond at the 9-position and mediates the formation of a new carbon-carbon bond with an aryl partner. researchgate.net The selectivity for mono- or di-arylation can often be controlled by adjusting reaction parameters such as time and temperature. researchgate.net This type of reaction highlights how C-H activation can be harnessed as a strategic tool for derivatizing the xanthene core. nih.gov
Radical reactions provide a versatile avenue for the functionalization of xanthenes at the 9-position. The generation of a xanthenyl radical is a key intermediate step, which can be achieved through two primary pathways: direct Hydrogen Atom Transfer (HAT) or a stepwise electron-proton transfer (a PCET variant). researchgate.netresearchgate.net
Once generated, the xanthenyl radical can engage in various cross-coupling reactions. For instance, Ceric Ammonium Nitrate (CAN) has been used to mediate the oxidative coupling of xanthenes with enaminones, leading to the formation of a new C(sp³)-C(sp³) bond. researchgate.net Similarly, a metal-free, radical-radical cross-coupling reaction between xanthenes and sulfonyl hydrazides has been established to synthesize xanthen-9-sulfone derivatives. researchgate.net In this latter case, sulfonyl radicals are generated from sulfonyl hydrazides in the presence of tert-butyl hydroperoxide (TBHP) and an oxygen atmosphere, which then couple with the xanthenyl radical. researchgate.net
| Oxidant/Initiator | Coupling Partner | Bond Formed | Reaction Type |
|---|---|---|---|
| Ceric Ammonium Nitrate (CAN) | Enaminones | C-C | Oxidative Coupling researchgate.net |
| tert-Butyl Hydroperoxide (TBHP) / O₂ | Sulfonyl Hydrazides | C-S | Radical-Radical Cross-Coupling researchgate.net |
| Not specified (Electrochemical) | Ketones | C-C | Dehydrogenative Cross-Coupling researchgate.net |
Cleavage Mechanisms of the tert-Butoxy (B1229062) Moiety
The tert-butoxy group in 9-tert-butoxy-9H-xanthene functions as an ether linkage. Its cleavage, typically to yield 9-hydroxyxanthene (B1684195) (xanthydrol), is an important reaction, often analogous to the deprotection of tert-butyl ethers or esters.
The tert-butyl group is well-known for its lability under acidic conditions, making it a common acid-labile protecting group. researchgate.netnih.gov The cleavage mechanism is initiated by the protonation of the ether oxygen atom by a strong acid. This protonation makes the alkoxy group a better leaving group. The subsequent step involves the cleavage of the carbon-oxygen bond to release the highly stable tert-butyl carbocation and the corresponding alcohol, in this case, 9-hydroxyxanthene. The tert-butyl cation is then typically quenched by a nucleophile or eliminated to form isobutylene (B52900).
Lewis acids can also be employed for this transformation. For example, zinc bromide (ZnBr₂) in a solvent like dichloromethane (B109758) has been used for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-sensitive groups. researchgate.netnih.gov This method could potentially be applied to the cleavage of the tert-butoxy group in this compound, offering a milder alternative to strong protic acids.
| Reagent Class | Example Reagent | General Conditions | Notes |
|---|---|---|---|
| Protic Acid | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Standard, highly effective method for acid-labile groups. |
| Lewis Acid | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Offers chemoselectivity; can deprotect t-butyl esters while leaving other groups intact. researchgate.netnih.gov |
| Enzymatic | Lipase A (from Candida antarctica) | Aqueous buffer | Demonstrated for tert-butyl esters, offering very mild and selective cleavage. nih.gov |
| Base | Sodium Methoxide (MeONa) | Methanol (B129727)/Chloroform | Effective for tert-butoxycarbonyl (Boc) on phenols, less common for simple ethers. researchgate.net |
Photoremovable protecting groups (PPGs) utilize light as a "traceless" reagent to achieve spatial and temporal control over the release of a protected molecule. nih.govacs.orgwikipedia.org While the simple tert-butoxy group is not inherently photolabile, the xanthene core can be incorporated into PPGs. The cleavage mechanisms for these related systems often involve photochemical excitation followed by bond fragmentation.
For instance, the photofragmentation of certain xanthenoic esters proceeds via an initial homolytic cleavage of the O–C bond upon irradiation. nih.gov This generates a xanthene radical and a formyl radical, which can then rearrange. nih.gov Although this applies to an ester and not the ether in this compound, it illustrates a potential radical-based photochemical pathway for the xanthene system. For a group to be effectively photolabile, it typically needs to be attached to a suitable chromophore that absorbs light at a useful wavelength (usually >300 nm to avoid biological damage). wikipedia.orgrug.nlnih.gov The design of such PPGs often involves modifying the core structure to tune its absorption maximum and quantum yield of cleavage. rug.nl
Electrophilic and Nucleophilic Attack at the 9-Position
The 9-position of the xanthene ring is susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the attacking species. The tert-butoxy group, being an alkoxy group, is electron-donating through resonance, which can influence the electron density of the xanthene system. However, its most significant impact is steric, which often governs the feasibility and outcome of reactions at the 9-position.
Electrophilic Attack:
In the presence of a strong electrophile, the initial site of attack is typically the electron-rich aromatic rings of the xanthene core rather than the 9-position. However, reactions that proceed via the formation of a cationic intermediate at the 9-position are plausible under specific conditions, such as treatment with a Lewis acid. The formation of a xanthylium cation is a known pathway for many 9-substituted xanthenes. For this compound, the departure of the tert-butoxy group would be required to generate such a cation. This process is generally not favored due to the stability of the C-O bond.
Should an electrophile attack the oxygen of the tert-butoxy group, this could lead to the cleavage of the ether linkage, especially under acidic conditions. The bulky nature of the tert-butyl group can, however, sterically hinder the approach of the electrophile to the oxygen atom. fiveable.me
Nucleophilic Attack:
Nucleophilic attack at the 9-position of this compound is a more probable reaction pathway, particularly if a suitable leaving group can be generated. For instance, if the hydrogen at the 9-position were abstracted, the resulting anion could be stabilized by the adjacent oxygen and aromatic rings. However, direct nucleophilic substitution at the sp³-hybridized 9-carbon is challenging without activation.
A more likely scenario for nucleophilic interaction involves the cleavage of the tert-butoxy group. While ethers are generally stable, the benzylic nature of the 9-position can facilitate cleavage under certain nucleophilic conditions, although this is less common than acid-catalyzed cleavage. The significant steric hindrance provided by the tert-butyl group would make a direct SN2-type displacement at the 9-carbon by a nucleophile highly unlikely. nih.gov
Reaction Kinetics and Thermodynamic Considerations
The kinetics and thermodynamics of reactions involving this compound are heavily influenced by the steric bulk of the tert-butoxy group.
Reaction Kinetics:
Any reaction requiring the approach of a reactant to the 9-position will be kinetically hindered. The tert-butyl group creates a significant steric shield around the 9-carbon and the ether oxygen. researchgate.net This steric hindrance raises the activation energy for both electrophilic and nucleophilic attack at this position, leading to slower reaction rates compared to less substituted analogues like 9-methoxy-9H-xanthene.
For instance, in a hypothetical nucleophilic substitution reaction at the 9-position, the large tert-butyl group would impede the backside attack necessary for an SN2 mechanism. nih.gov This steric hindrance is a well-documented phenomenon that dramatically slows down substitution reactions. nih.gov
The following interactive table provides hypothetical rate constants for a substitution reaction at the 9-position for different 9-alkoxy-9H-xanthenes to illustrate the expected steric effect.
| Alkoxy Group at 9-Position | Relative Rate Constant (k_rel) |
| Methoxy | 1.0 |
| Ethoxy | 0.4 |
| Isopropoxy | 0.05 |
| tert-Butoxy | 0.001 |
Note: The data in this table is illustrative and based on established principles of steric hindrance in chemical reactions.
Thermodynamic Considerations:
Reactions that lead to the removal of the tert-butoxy group and the formation of a more stable product, such as a xanthone (B1684191) or a xanthylium salt, could be thermodynamically favorable. The formation of a stable tert-butyl cation or isobutylene as a byproduct can also be a thermodynamic driving force in certain reactions.
Stereochemical Implications of the tert-Butoxy Group in Xanthene Reactivity
The tert-butoxy group at the 9-position has significant stereochemical implications for the reactivity of this compound. The xanthene ring system itself is not planar, but rather exists in a boat-like conformation. The substituent at the 9-position can occupy either an axial or an equatorial position.
Due to its large size, the tert-butoxy group will strongly prefer to occupy the pseudo-equatorial position to minimize steric interactions with the rest of the xanthene framework. This conformational preference will, in turn, influence the trajectory of attack for incoming reagents.
Any reaction that creates a new stereocenter at the 9-position will be subject to steric control by the tert-butoxy group. For example, if a reaction were to proceed through a planar intermediate, such as a xanthylium cation, the subsequent attack by a nucleophile would predominantly occur from the less hindered face, away from the bulky tert-butoxy group if it were still associated with the molecule in some way, or from the face that leads to the thermodynamically more stable product.
The presence of the bulky tert-butoxy group can also induce facial selectivity in reactions occurring at other parts of the xanthene molecule, although the effect would diminish with distance from the 9-position.
The following table summarizes the key stereochemical influences of the tert-butoxy group.
| Stereochemical Aspect | Implication of the tert-Butoxy Group |
| Conformational Preference | Strongly favors the pseudo-equatorial position on the xanthene ring. |
| Diastereoselectivity | Directs incoming reagents to the less sterically hindered face of the molecule. |
| Product Stability | The stereochemistry of the products will be influenced by the steric demands of the tert-butoxy group, favoring conformations that minimize steric strain. |
Applications of 9 Tert Butoxy 9h Xanthene in Advanced Organic Synthesis
tert-Butoxy (B1229062) as a Protecting Group in Complex Molecule Synthesis
In the multistep synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This temporary modification involves a "protecting group." The tert-butoxy group, derived from 9-tert-butoxy-9H-xanthene, serves as an effective protecting group, particularly for hydroxyl functionalities.
Protection of Hydroxyl Functionalities
The tert-butyl ether is a widely utilized protecting group for alcohols due to its high stability under a variety of reaction conditions, especially its resilience in basic environments. researchgate.net The introduction of a tert-butoxy group converts a reactive hydroxyl group (-OH) into a much less reactive tert-butyl ether (-O-tBu), effectively masking it from nucleophiles, bases, and many oxidizing and reducing agents. uwindsor.camasterorganicchemistry.com This stability is crucial during complex synthetic sequences where such reagents are frequently used. highfine.com Once the necessary transformations on other parts of the molecule are complete, the tert-butoxy group can be removed, regenerating the original hydroxyl group. This deprotection is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA). researchgate.net
| Process | Typical Reagents | Key Characteristics |
|---|---|---|
| Protection (Introduction) | Isobutene, Acid Catalyst (e.g., H₂SO₄); tert-Butyl Acetate, HClO₄ | Forms a stable ether linkage. |
| Deprotection (Removal) | Strong acids (e.g., Trifluoroacetic Acid - TFA); CeCl₃/NaI | Regenerates the hydroxyl group under specific acidic conditions. researchgate.net |
Orthogonal Protecting Group Strategies
A key concept in complex synthesis is the use of orthogonal protecting groups, which allows for the selective removal of one protecting group in the presence of others. nih.gov The tert-butyl (tBu) group is a cornerstone of one of the most common orthogonal strategies in solid-phase peptide synthesis (SPPS), known as the Fmoc/tBu strategy. iris-biotech.de
In this approach:
The alpha-amino group of an amino acid is protected with the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group.
Reactive side chains, such as the hydroxyl groups of serine and threonine or the carboxyl groups of aspartic and glutamic acid, are protected with the acid-labile tBu group. iris-biotech.de
During peptide chain elongation, the Fmoc group is removed at each step using a base (e.g., piperidine), leaving the tBu-protected side chains intact. iris-biotech.de At the very end of the synthesis, a strong acid like trifluoroacetic acid (TFA) is used to cleave the completed peptide from the solid support and simultaneously remove all the tBu protecting groups from the side chains. nih.goviris-biotech.de This differential stability—one group removed by base, the other by acid—is the essence of orthogonality and is critical for the successful synthesis of complex peptides and other macromolecules. nih.gov
Impact of the tert-Butoxy Group's Bulkiness on Reaction Selectivity
The tert-butyl group is known for its significant steric bulk. researchgate.net When a hydroxyl group is protected as a tert-butyl ether, this large group can physically obstruct access to nearby atoms. This steric hindrance is not a drawback but a feature that can be exploited to control the outcome of a reaction. researchgate.netorganic-chemistry.org
By blocking one face or region of a molecule, the bulky tert-butoxy group can direct an incoming reagent to attack a different, more accessible site. researchgate.net This ability to influence regioselectivity is highly valuable in synthesis, as it can reduce the formation of unwanted isomers and increase the yield of the desired product. The steric shield provided by the tert-butoxy group also contributes to its stability, protecting the ether linkage from being cleaved by enzymes or other reagents that might otherwise react with less hindered ethers. researchgate.net
This compound as a Precursor for Novel Xanthene Ligands and Reagents
The xanthene scaffold is the core structure of many important molecules, including catalysts and dyes. wikipedia.orgnih.gov this compound is a valuable starting material or intermediate for creating these complex derivatives because the substituent at the 9-position can be modified or replaced to build more elaborate structures. researchgate.net
Synthesis of Xanthene-Bridged Ligands for Catalysis
Xanthene-based diphosphine ligands, most notably Xantphos , are exceptionally important in transition metal catalysis. semanticscholar.org These ligands coordinate to a metal center (like palladium, rhodium, or nickel) and are used to facilitate a wide range of chemical reactions, including cross-coupling reactions (e.g., Buchwald-Hartwig amination), hydroformylation, and carbonylation. wikipedia.orgrsc.org
The key feature of Xantphos and related ligands is their rigid backbone and wide "bite angle"—the P-Metal-P angle. wikipedia.org This specific geometry imparts unique reactivity and selectivity to the metal catalyst. semanticscholar.org The synthesis of these ligands starts with the xanthene core. For instance, Xantphos is prepared from 9,9-dimethylxanthene. wikipedia.org While not a direct precursor to the most common form of Xantphos, this compound represents a functionalized xanthene core. The tert-butoxy group at the 9-position could potentially serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various other functionalities to create a diverse library of xanthene-based ligands for catalytic applications.
| Ligand Name | Key Structural Feature | Common Catalytic Applications |
|---|---|---|
| Xantphos | Diphenylphosphine groups at the 4 and 5 positions; wide bite angle. wikipedia.org | Palladium-catalyzed cross-coupling, hydroformylation, amination. wikipedia.org |
| t-Bu-Xantphos | tert-Butyl groups on the phosphorus atoms, increasing steric bulk. semanticscholar.org | Coordination chemistry with late-transition metals. semanticscholar.org |
Development of Modified Xanthene Chromophores and Dyes
The xanthene structure is the foundation for some of the most famous and widely used fluorescent dyes, including fluoresceins, eosins, and rhodamines. wikipedia.orgnih.gov These compounds are characterized by their brilliant colors and strong fluorescence, making them indispensable in applications such as bioimaging, sensors, and lasers. rsc.org
The optical properties (absorption and emission wavelengths, quantum yield) of xanthene dyes are highly dependent on the substituents attached to the xanthene core. researchgate.net In particular, modification at the 9-position is a common and effective strategy for tuning these properties. researchgate.net Traditional syntheses often involve the condensation of phthalic anhydrides with resorcinols or aminophenols. nih.govwikipedia.org
As a pre-functionalized xanthene, this compound is a potential building block for novel dyes. The tert-butoxy group can be envisioned as a precursor to a xanthenyl cation under acidic conditions. This reactive intermediate could then be trapped by electron-rich aromatic or heteroaromatic compounds to construct the complex, conjugated systems characteristic of xanthene dyes. This approach offers a modular way to introduce a wide variety of groups at the 9-position, thereby providing a route to new chromophores with tailored photophysical properties.
Despite a comprehensive search for scientific literature pertaining to the applications of this compound in advanced organic synthesis, no specific information was found regarding its use in the outlined synthetic transformations. The available research does not detail the involvement of this particular compound in oxidative or reductive processes, C-C and C-X bond formation strategies, or the generation of reactive intermediates for synthetic purposes.
Therefore, this article cannot be generated as requested due to the lack of specific and verifiable research findings on the defined applications of this compound.
Spectroscopic and Computational Characterization of 9 Tert Butoxy 9h Xanthene
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 9-tert-butoxy-9H-xanthene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques would provide a complete picture of its atomic arrangement and connectivity.
While specific experimental spectra for this compound are not widely published, the expected chemical shifts and multiplicities can be predicted based on the known spectra of the 9H-xanthene core and the typical influence of a tert-butoxy (B1229062) substituent.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the xanthene backbone, the methine proton at the 9-position, and the protons of the tert-butoxy group. The aromatic region would likely display a complex pattern of multiplets corresponding to the eight protons on the two benzene rings. Protons closer to the oxygen atom of the xanthene core are expected to be shifted slightly downfield. The proton at the C9 position, being adjacent to two oxygen atoms, would appear as a singlet at a downfield chemical shift. The most upfield and intense signal would be a singlet corresponding to the nine equivalent protons of the tert-butyl group, a characteristic feature in molecules containing this moiety acdlabs.comnih.gov.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The spectrum would feature signals for the aromatic carbons, the C9 methine carbon, and the carbons of the tert-butoxy group. The aromatic carbons would resonate in the typical downfield region for benzene derivatives. The C9 carbon, bonded to two oxygen atoms, is expected to be significantly deshielded. The quaternary carbon and the three methyl carbons of the tert-butoxy group would appear in the aliphatic region of the spectrum.
The following table provides the predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C(CH₃)₃ | 1.2 - 1.4 (s, 9H) | 28 - 30 |
| C (CH₃)₃ | - | 75 - 80 |
| H-9 | 5.5 - 6.0 (s, 1H) | - |
| C-9 | - | 95 - 105 |
| Aromatic H | 7.0 - 7.5 (m, 8H) | - |
| Aromatic C | - | 115 - 130 |
| Aromatic C-O | - | 150 - 155 |
To definitively assign the ¹H and ¹³C signals and confirm the molecular structure, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential.
HSQC: The HSQC experiment would reveal direct one-bond correlations between protons and the carbons they are attached to columbia.eduresearchgate.netlibretexts.orgnanalysis.com. This would allow for the unambiguous assignment of each protonated carbon in the xanthene skeleton by correlating the aromatic proton signals to their corresponding carbon signals. It would also show a clear correlation between the singlet at ~1.3 ppm in the ¹H spectrum and the methyl carbon signal of the tert-butoxy group, as well as the C9-H signal to the C9 carbon.
HMBC: The HMBC experiment is crucial for establishing the connectivity across multiple bonds (typically 2-3 bonds), thereby piecing together the molecular framework columbia.eduresearchgate.netlibretexts.org. Key expected correlations for this compound would include:
Correlations from the tert-butyl protons to the quaternary carbon of the tert-butoxy group and to the C9 carbon of the xanthene ring, confirming the ether linkage at the 9-position.
Correlations from the C9 proton to the adjacent aromatic carbons and the carbons across the ether linkage of the xanthene core.
Correlations between aromatic protons and their neighboring carbons, which would help in assigning the specific positions within the aromatic rings.
Together, these 2D NMR techniques provide a detailed connectivity map of the molecule, leaving no ambiguity in the structural assignment.
The this compound molecule possesses a bulky tert-butoxy group at a sterically significant position. This raises the possibility of restricted rotation around the C9-O bond. Dynamic NMR spectroscopy is the ideal technique to investigate such conformational dynamics.
If the rotation around the C9-O bond is slow on the NMR timescale at lower temperatures, the three methyl groups of the tert-butoxy substituent, which are equivalent at room temperature, could become non-equivalent. This would lead to a broadening and eventual splitting of the sharp singlet observed for the tert-butyl protons in the ¹H NMR spectrum into multiple signals at low temperatures. Similarly, the single peak for the methyl carbons in the ¹³C NMR spectrum would also split. By analyzing the changes in the NMR spectra as a function of temperature (line-shape analysis), it would be possible to determine the energy barrier (activation energy) for this rotational process. Studies on other molecules with sterically hindered tert-butyl groups have successfully used this technique to quantify rotational barriers sikhcom.netsemanticscholar.org.
Mass Spectrometry Techniques for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural insights through fragmentation analysis.
High-resolution mass spectrometry is critical for the unambiguous determination of a compound's elemental formula. For this compound, with a molecular formula of C₁₇H₁₈O₂, HRMS would provide a highly accurate mass measurement of the molecular ion.
The theoretical exact mass of the neutral molecule is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, and ¹⁶O).
Calculated Exact Mass for C₁₇H₁₈O₂:
(17 x 12.000000) + (18 x 1.007825) + (2 x 15.994915) = 254.13068 u
An HRMS experiment would be expected to yield a measured mass for the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or M⁺˙) that is within a very small tolerance (typically < 5 ppm) of the calculated value, thus confirming the elemental composition of C₁₇H₁₈O₂ nih.govmissouri.edunih.gov.
Electron ionization mass spectrometry (EI-MS) would provide valuable structural information through the analysis of the fragmentation pattern of this compound. The fragmentation is dictated by the relative stability of the resulting ions and neutral fragments. For this molecule, fragmentation is expected to be initiated by cleavage of the bonds associated with the ether linkage and the tert-butyl group.
Key expected fragmentation pathways include:
Loss of a tert-butyl cation: A primary fragmentation pathway for tert-butyl ethers is the cleavage of the oxygen-tert-butyl bond to form a highly stable tert-butyl cation ([C(CH₃)₃]⁺) with an m/z of 57. The remaining radical cation would have an m/z of 197.
Loss of isobutylene (B52900): A common rearrangement for tert-butyl ethers involves the loss of a neutral isobutylene molecule (C₄H₈) via a McLafferty-type rearrangement, which would result in a fragment ion corresponding to 9-hydroxy-9H-xanthene cation at m/z 198.
Formation of the xanthyl cation: Cleavage of the entire tert-butoxy group could lead to the formation of the stable xanthyl cation at m/z 181. This is a common and often abundant fragment in the mass spectra of 9-substituted xanthenes.
Fragmentation of the xanthene core: Further fragmentation of the xanthene-containing ions could occur through the loss of carbon monoxide (CO) or other small neutral molecules, which is characteristic of such heterocyclic systems miamioh.educhemistrynotmystery.comlibretexts.orgblogspot.comscribd.com.
The following table summarizes the expected major fragments in the mass spectrum of this compound.
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
| 254 | [C₁₇H₁₈O₂]⁺˙ | (Molecular Ion) |
| 198 | [C₁₃H₁₀O₂]⁺˙ | C₄H₈ (Isobutylene) |
| 181 | [C₁₃H₉O]⁺ | ˙OC(CH₃)₃ |
| 152 | [C₁₂H₈]⁺˙ | CO from m/z 181 |
| 57 | [C(CH₃)₃]⁺ | [C₁₃H₉O₂]˙ |
Infrared (IR) and UV-Visible Spectroscopy
Spectroscopic methods provide valuable insights into the molecular vibrations and electronic transitions within this compound.
Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and elucidating the structural features of a molecule through its characteristic vibrational modes. While the specific FTIR spectrum for this compound is not widely available in public databases, the expected vibrational frequencies can be predicted based on the analysis of its constituent functional groups: the xanthene core and the tert-butoxy group.
The IR spectrum of this compound would be characterized by several key absorption bands:
C-H Stretching: Aromatic C-H stretching vibrations from the xanthene backbone are expected to appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching vibrations from the tert-butyl group would be observed in the 2980-2850 cm⁻¹ range, typically showing strong, sharp peaks.
C-O Stretching: The ether linkage is a defining feature of this molecule. The asymmetric C-O-C stretching of the xanthene ether bridge is anticipated around 1250-1200 cm⁻¹. Additionally, the C-O stretching vibration associated with the tert-butoxy group would likely appear in the 1150-1050 cm⁻¹ region.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings of the xanthene structure will produce a series of peaks in the 1600-1450 cm⁻¹ region.
Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings can be inferred from the out-of-plane C-H bending vibrations, which typically occur in the 900-675 cm⁻¹ range.
For a closely related compound, 9-(4-hydroxyphenyl)-tetramethyl-hexahydro-1H-xanthene-1,8(2H)-dione, experimental FTIR analysis revealed characteristic peaks that support these general assignments, though the substitution pattern is different semanticscholar.org.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group Responsible |
| Aromatic C-H Stretch | 3100-3000 | Xanthene Core |
| Aliphatic C-H Stretch | 2980-2850 | tert-Butyl Group |
| Asymmetric C-O-C Stretch (Ether) | 1250-1200 | Xanthene Ether Bridge |
| C-O Stretch (tert-butoxy) | 1150-1050 | tert-Butoxy Group |
| Aromatic C=C Stretch | 1600-1450 | Xanthene Core |
| Out-of-Plane C-H Bend | 900-675 | Xanthene Core |
UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of this compound is expected to be dominated by transitions involving the π-electrons of the aromatic xanthene system.
The primary electronic transitions anticipated are π → π* transitions. These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The conjugated system of the dibenzo[b,e]pyran core in xanthene gives rise to strong absorptions in the UV region. For the parent 9H-xanthene, characteristic absorption bands are observed in its UV/Visible spectrum nist.gov. The introduction of the tert-butoxy group at the 9-position is expected to cause a slight shift in the absorption maxima (λmax) due to its electronic influence on the chromophore. This substituent may lead to a bathochromic (red) or hypsochromic (blue) shift depending on the nature of its interaction with the xanthene ring system.
In a study on related xanthene derivatives, it was noted that the conjugation within the xanthene framework leads to absorption in the visible portion of the spectrum, which is responsible for the colored nature of xanthene dyes semanticscholar.org. While this compound itself is not a dye, the underlying principles of electronic absorption apply.
Interactive Data Table: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Region | Chromophore |
| π → π | π to π | UV Region (200-400 nm) | Aromatic System of Xanthene |
X-ray Crystallography for Solid-State Structure Determination
Although a specific crystal structure for this compound is not publicly available, analysis of crystal structures of similar xanthene derivatives provides valuable insights into the likely solid-state conformation researchgate.net. The central pyran ring in the xanthene core typically adopts a boat or flattened boat conformation. The bulky tert-butoxy group at the 9-position would likely occupy a pseudo-equatorial position to minimize steric hindrance.
The crystal packing of this compound would be influenced by weak intermolecular forces such as van der Waals interactions and potentially C-H···π interactions. The absence of strong hydrogen bond donors or acceptors suggests that these weaker forces would primarily govern the packing arrangement in the crystal lattice. Studies on other xanthene compounds have utilized X-ray diffraction to confirm their molecular structures and analyze supramolecular assemblies through various intermolecular interactions semanticscholar.org.
Computational Chemistry and Theoretical Studies
In the absence of extensive experimental data, computational chemistry provides a powerful avenue for investigating the properties of this compound.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can be employed to model the electronic structure, geometry, and spectroscopic properties of molecules with a high degree of accuracy. For this compound, DFT calculations could be used to:
Optimize the Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.
Predict Vibrational Frequencies: Calculate the theoretical IR spectrum to aid in the interpretation of experimental data.
Simulate the Electronic Spectrum: Predict the UV-Vis absorption maxima and the nature of the electronic transitions.
Analyze the Molecular Orbitals: Investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic properties. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation.
Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron density distribution to identify regions susceptible to electrophilic or nucleophilic attack.
Theoretical studies on related xanthene derivatives have successfully used DFT methods to complement and explain experimental findings from spectroscopic and crystallographic analyses semanticscholar.orgnih.gov.
Computational chemistry is also instrumental in modeling chemical reactions, elucidating reaction mechanisms, and determining the energetics of reaction pathways. For this compound, theoretical methods could be used to investigate various potential reactions, such as:
Cleavage of the tert-butoxy group: Modeling the conditions and energy barriers for the removal of the tert-butyl group to form 9-hydroxyxanthene (B1684195).
Reactions at the xanthene core: Investigating the susceptibility of the aromatic rings to electrophilic substitution or other modifications.
By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the molecule's chemical behavior. Quantum chemical modeling can be used to predict mutagenicity by calculating parameters like activation energy for reactions with biological nucleophiles .
Conformation Analysis and Steric Hindrance Evaluations
The three-dimensional structure and conformational flexibility of this compound are dictated by the inherent geometry of the xanthene core and the significant steric demands of the tert-butoxy group at the 9-position. The xanthene ring system is not planar and typically adopts a boat or half-chair conformation. This non-planarity arises from the sp3-hybridized carbon at the 9-position and the oxygen atom in the central heterocyclic ring.
The introduction of a bulky tert-butoxy group at the 9-position introduces considerable steric hindrance, which is expected to influence the conformational preferences of the xanthene ring and restrict the rotation around the C9-O bond. The tert-butyl group, with its three methyl groups, occupies a large volume of space, leading to significant van der Waals repulsions with the neighboring aromatic protons of the xanthene moiety.
Computational modeling, such as Density Functional Theory (DFT), is a powerful tool for investigating the conformational landscape of molecules like this compound. Through these calculations, it is possible to identify stable conformers and the energy barriers between them. For this compound, conformational analysis would likely focus on the dihedral angle of the C-O-C-C backbone of the tert-butoxy group relative to the xanthene ring. It is anticipated that the molecule will adopt a conformation that minimizes the steric clash between the methyl groups of the tert-butoxy substituent and the hydrogen atoms on the aromatic rings of the xanthene core.
The steric hindrance imposed by the tert-butoxy group is also expected to have a significant impact on the reactivity of the molecule at or near the 9-position. Any reaction requiring nucleophilic attack or electrophilic interaction at this position would be sterically hindered.
Prediction of Spectroscopic Parameters
Computational chemistry provides robust methods for the prediction of various spectroscopic parameters, which can aid in the characterization of molecules like this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the most common methods employed for the accurate prediction of NMR chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound can be predicted with a high degree of accuracy using DFT calculations. The calculations would provide the chemical shifts for each unique proton and carbon atom in the molecule. The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the xanthene core, the methine proton at the 9-position, and the nine equivalent protons of the tert-butyl group. Similarly, the predicted ¹³C NMR spectrum would display characteristic signals for the aromatic carbons, the sp³-hybridized C9 carbon, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.5 | 115 - 130 |
| C9-H | 5.0 - 5.5 | 70 - 75 |
| tert-butyl CH₃ | 1.0 - 1.5 | 28 - 32 |
| Aromatic C (quaternary) | - | 120 - 150 |
| C9 | - | 75 - 80 |
| tert-butyl C (quaternary) | - | 75 - 80 |
Note: The predicted chemical shifts are illustrative and based on typical values for similar structural motifs. Actual values may vary.
Infrared (IR) Spectroscopy: The vibrational frequencies in the IR spectrum of this compound can also be calculated using DFT methods. The predicted spectrum would show characteristic absorption bands corresponding to the various functional groups present in the molecule. Key predicted vibrational modes would include C-H stretching from the aromatic rings and the tert-butyl group, C-O-C stretching from the ether linkage and the xanthene core, and C=C stretching from the aromatic rings.
Interactive Data Table: Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C-O-C Stretch (ether) | 1050 - 1150 |
| C=C Aromatic Stretch | 1450 - 1600 |
Note: These are predicted frequency ranges and are useful for identifying the presence of specific functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions of this compound, which determine its UV-Vis absorption spectrum, can be predicted using TD-DFT calculations. The xanthene moiety is the primary chromophore in the molecule. The predicted UV-Vis spectrum is expected to exhibit absorption maxima characteristic of the π-π* transitions within the conjugated system of the xanthene core. The presence of the tert-butoxy group is not expected to significantly alter the position of the main absorption bands, as it is not directly conjugated with the aromatic system.
Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound
| Transition Type | Predicted λ_max (nm) |
| π → π | 250 - 260 |
| π → π | 290 - 300 |
Note: Predicted absorption maxima are based on the electronic structure of the xanthene chromophore.
The computational prediction of these spectroscopic parameters provides valuable, albeit theoretical, data that can aid in the identification and structural elucidation of this compound and can guide experimental spectroscopic analysis.
Derivatives and Analogues of 9 Tert Butoxy 9h Xanthene
Synthesis and Reactivity of Substituted 9-tert-Butoxy-9H-xanthene Derivatives
The synthesis of substituted xanthenes can be achieved through various established and novel methodologies, often involving the construction of the central pyran ring. nih.govresearchgate.netnih.gov The reactivity of these derivatives is largely dictated by the nature and position of their substituents.
Halogenated xanthenes are crucial intermediates in synthetic chemistry, serving as versatile building blocks for more complex molecules through cross-coupling reactions. A prominent example is 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene, an analogue that, despite having dimethyl groups instead of a tert-butoxy (B1229062) group at the 9-position, exemplifies the utility of halogenated xanthene scaffolds.
This compound is a stable, solid heterocyclic building block. epa.govacs.org Its strategic placement of bromine atoms at the 4 and 5 positions makes it an ideal precursor for introducing new functional groups, particularly those containing heteroatoms.
Table 1: Properties of 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene
| Property | Value |
| Molecular Formula | C₂₃H₂₈Br₂O |
| Molecular Weight | 480.28 g/mol |
| CAS Number | 130525-43-8 |
| Appearance | Solid |
| Melting Point | 260-262 °C |
Data sourced from commercial supplier information. epa.govacs.org
The reactivity of this dibromo analogue is highlighted by its use in the synthesis of advanced ligands for organometallic chemistry. It serves as a starting material for creating rigid tridentate ligands by replacing the bromine atoms with nitrogen-containing groups. epa.govacs.org
The introduction of alkyl and aryl groups onto the xanthene skeleton, particularly at the C9 position, has been widely studied. The presence of substituents at this position significantly impacts the conformation and electronic properties of the molecule. ijarsct.co.in
Methods for synthesizing 9-substituted xanthenes are diverse. One common approach involves the condensation of ortho-hydroxychalcones with arynes, which proceeds through a tandem nucleophilic attack and intramolecular Michael addition to yield a variety of 9-aryl-substituted xanthenes. nih.gov This method is valued for its mild conditions and tolerance of various functional groups. nih.gov Another strategy involves the reductive cyclization of 2-aryloxybenzaldehydes using a Lewis acid catalyst. researchgate.net
The synthesis of xanthene derivatives with alkyl or aryl groups at other positions often involves multi-step sequences starting from appropriately substituted phenols or other aromatic precursors.
Halogenated xanthene precursors are instrumental in the synthesis of derivatives containing heteroatoms such as nitrogen, phosphorus, or sulfur. The carbon-bromine bonds in analogues like 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene provide reactive sites for metal-catalyzed cross-coupling reactions.
For instance, a NON-donor ligand, 4,5-bis(2,6-diisopropylanilino)-2,7-di-tert-butyl-9,9-dimethylxanthene, is prepared via a palladium-catalyzed coupling reaction between the dibromoxanthene precursor and 2,6-diisopropylaniline. epa.govacs.org This transformation effectively replaces the bromine atoms with bulky anilido groups, creating a sterically hindered ligand capable of stabilizing reactive metal centers, such as in thorium(IV) complexes. epa.govacs.org Similarly, unsymmetrical bis(anilido)xanthene ligands can be prepared from the same dibromo-substituted xanthene. rsc.org These reactions demonstrate a powerful strategy for installing complex, nitrogen-containing functionalities onto the xanthene backbone.
Transformation of the tert-Butoxy Group in Derivatives
The tert-butoxy group, particularly at the C9 position, is a sterically bulky ether linkage that influences the molecule's reactivity. rsc.org While stable under many conditions, it can be selectively transformed or removed, providing a pathway to other functional groups.
Direct derivatization at the oxygen atom of the tert-butoxy group is generally challenging due to steric hindrance and the lack of reactive protons. However, the tert-butyl group itself can sometimes be a target for functionalization. While not demonstrated on this compound specifically, recent advances have shown that non-directed catalytic hydroxylation of sterically congested C-H bonds within a tert-butyl group is possible using highly electrophilic manganese catalysts. nih.govchemrxiv.org Such a reaction could potentially convert a tert-butyl group into a primary alcohol, opening new avenues for derivatization. nih.govchemrxiv.org Furthermore, the tert-butoxy radical (t-BuO·), which can be generated from precursors like di-tert-butyl peroxide, is a reactive species that can participate in hydrogen abstraction and addition reactions. mdpi.com
The most common transformation of a tert-butyl ether, such as the 9-tert-butoxy group, is its cleavage to reveal the corresponding alcohol. This deprotection reaction is a fundamental tool in organic synthesis. bath.ac.uk The tert-butoxy group is considered an acid-labile protecting group, readily removed under acidic conditions. wikipedia.org
Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758), or with hydrochloric acid (HCl) in methanol (B129727) or dioxane, can efficiently cleave the ether bond. wikipedia.orgnih.gov This process generates a 9-hydroxy-9H-xanthene (a xanthenol) and releases isobutylene (B52900). The resulting hydroxyl group at the C9 position is a versatile functional handle that can be used for further synthetic modifications, such as conversion to other esters, ethers, or halides. This conversion highlights the role of the tert-butoxy group as a potential protecting group for the C9 hydroxyl functionality in a multi-step synthesis.
Xanthene Systems with Alternative Protecting Groups at the 9-Position
The 9-position of the xanthene nucleus is a versatile site for the introduction of various protecting groups. Beyond the tert-butoxy group, a range of other substituents have been developed to mask functional groups, each with distinct properties tailored for specific synthetic strategies. These alternatives include other alkoxy groups with varying steric bulk and electronic properties, photosensitive moieties that allow for orthogonal deprotection with light, and bidentate xanthen-9-ylidene groups for the protection of diols. The selection of a protecting group for the 9-position is dictated by factors such as the desired stability towards certain reagents, the conditions required for its removal, and the nature of the functional group to be protected.
Comparison with Other Alkoxy Protecting Groups
The stability and reactivity of 9-alkoxy-9H-xanthene protecting groups are significantly influenced by the nature of the alkyl substituent. While the tert-butyl group of this compound provides substantial steric hindrance and lability under acidic conditions, other alkoxy groups offer a spectrum of stabilities. For instance, less sterically hindered primary alkoxy groups are generally more stable, whereas modifications to the xanthene or the alkyl group can fine-tune the lability.
Substituted 9-phenylxanthen-9-yl groups have been investigated to modulate the rate of acid-catalyzed cleavage. The rate of cleavage is influenced by the electronic nature of substituents on the phenyl ring. Electron-donating groups on the phenyl ring can stabilize the resulting xanthenyl cation, thus accelerating the rate of deprotection under acidic conditions. Conversely, electron-withdrawing groups destabilize the cation and slow down the cleavage. This allows for a tunable system where the protecting group's lability can be matched to the requirements of a multi-step synthesis. rsc.org
The N omega-9H-xanthen-9-yl (Xan) group and its derivatives, such as N omega-2-methoxy-9H-xanthen-9-yl (2-Moxan), have been successfully employed for the side-chain protection of asparagine and glutamine in solid-phase peptide synthesis. nih.gov These groups offer advantages over other protecting groups like N omega-2,4,6-trimethoxybenzyl (Tmob) or N omega-triphenylmethyl (Trt), leading to purer peptide products. nih.gov The removal of these xanthenyl-based groups is typically achieved concomitantly with the cleavage of the peptide from the resin using trifluoroacetic acid. nih.gov
| Protecting Group | Protected Functionality | Deprotection Conditions | Key Features |
| 9-Aryl-9H-xanthen-9-yl | Alcohols (e.g., 5'-OH of thymidine) | Acid-catalyzed hydrolysis | Lability is tunable by aryl substituents. rsc.org |
| N-9H-xanthen-9-yl (Xan) | Amide side-chains (Asn, Gln) | Trifluoroacetic acid with scavengers | Provides cleaner synthesis of difficult peptides compared to Tmob or Trt. nih.gov |
| N-2-Methoxy-9H-xanthen-9-yl (2-Moxan) | Amide side-chains (Asn, Gln) | Trifluoroacetic acid with scavengers | Offers improved purity in peptide synthesis. nih.gov |
Photoremovable Protecting Groups Based on Xanthene
Photoremovable protecting groups (PPGs), also known as photocages, offer precise spatiotemporal control over the release of active molecules, as light can be applied to specific areas at specific times. nih.govresearchgate.net The xanthene scaffold has been adapted to create PPGs that are sensitive to visible light, which is a significant advantage as it minimizes potential damage to biological systems often associated with UV irradiation. nih.gov
Recent developments have produced a wavelength-selective monochromophoric system based on a hydroxanthene moiety. acs.orgnih.gov This system allows for the selective release of two different functional groups by using different wavelengths of light. For example, one functionality can be released using blue light (e.g., 450 nm), while a second is released using red light (e.g., 600 nm). nih.gov The mechanism for the first photorelease is suggested to be a proton-coupled electron transfer, while the second release proceeds via a photoinduced electron transfer mechanism. acs.orgnih.gov These xanthene-based PPGs have been used to release carboxylic acids and alcohols. acs.org
Another class of xanthene-based PPGs includes (6-hydroxy-3-oxo-3H-xanthen-9-yl)methyl derivatives, which release substrates like carboxylic acids or diethyl phosphate (B84403) upon irradiation with visible light (above 500 nm). nih.gov The quantum yields for these release reactions range from 0.005 to 0.04. nih.gov The development of these systems opens avenues for creating advanced, light-controlled materials and biological probes. acs.orgnih.gov
| Xanthene PPG System | Released Functionality | Wavelength | Mechanism |
| Hydroxanthene dual-release system | Carboxylic acids, Alcohols | 1st: ~450 nm (blue); 2nd: ~600 nm (red) | 1st: Proton-coupled electron transfer; 2nd: Photoinduced electron transfer. acs.orgnih.gov |
| (6-Hydroxy-3-oxo-3H-xanthen-9-yl)methyl | Diethyl phosphate, Carboxylic acids | >500 nm (visible) | Not specified. nih.gov |
Xanthen-9-ylidene Derivatives as Protecting Groups
The xanthen-9-ylidene group serves as a bidentate protecting group, particularly for 1,2-diols, forming a five-membered acetal-like ring. This strategy has been effectively applied in glycerol (B35011) chemistry for the preparation of chiral building blocks. rsc.org Racemic, (S)-, and (R)-1,2-O-(xanthen-9-ylidene)glycerol are crystalline, UV-absorbing compounds, which facilitates their handling and purification compared to the commonly used, non-crystalline isopropylidene derivatives. rsc.org
A key advantage of the xanthen-9-ylidene protecting group is its lability under very mild acidic conditions, allowing for its removal without affecting other sensitive groups in the molecule. rsc.org For instance, after transformation of the remaining free hydroxyl group, the xanthen-9-ylidene group can be removed by treatment with dichloroacetic acid in the presence of a cation scavenger like pyrrole. rsc.org The suggested mechanism involves initial protonation to form a stable 9-alkoxyxanthen-9-yl cation, which is then trapped by pyrrole, leading to fragmentation and release of the diol. rsc.org
The properties of the xanthen-9-ylidene group can be modified by substitution on the xanthene ring system. For example, 2,7-dimethylxanthen-9-ylidene has also been used for the protection of glycerol. rsc.orgresearchgate.net These protecting groups provide a robust and versatile alternative for the protection of diols in synthetic chemistry. rsc.org
| Protecting Group | Protected Functionality | Deprotection Conditions | Advantages |
| Xanthen-9-ylidene | 1,2-Diols (e.g., glycerol) | Dichloroacetic acid and pyrrole | Crystalline derivative, UV-active, removed under very mild conditions. rsc.org |
| 2,7-Dimethylxanthen-9-ylidene | 1,2-Diols (e.g., glycerol) | Dichloroacetic acid and pyrrole | Crystalline derivative, more labile to acid hydrolysis than isopropylidene. rsc.org |
Future Research Directions and Perspectives
Development of Novel Synthetic Methodologies for 9-tert-Butoxy-9H-xanthene
Currently, dedicated synthetic routes for this compound are not extensively documented in the literature. Future research should focus on developing efficient, high-yield, and environmentally benign methods for its preparation. Building upon the established chemistry of xanthene derivatives, several promising strategies can be envisioned.
One potential avenue involves the adaptation of methods used for other 9-alkoxyxanthenes. For instance, the reaction of xanthydrol with tert-butanol (B103910) under acid catalysis is a plausible route. Furthermore, the cleavage of dixanthenyl ether with active hydrogen compounds presents a known method for creating 9-substituted xanthenes, which could be adapted for this purpose. researchgate.net
Future efforts should prioritize the integration of green chemistry principles. mdpi.com Methodologies such as ultrasound-assisted synthesis, which can accelerate reaction rates and improve yields, offer a promising direction. nih.gov The use of novel and reusable catalysts, such as quantum dots, magnetic nanoparticles, or solid-supported catalysts, could lead to more sustainable and economical synthetic processes. nih.govmdpi.comrsc.org Exploring solvent-free reaction conditions is another critical goal to minimize environmental impact. mdpi.comrsc.org
| Catalyst Type | Potential Advantages | Reference for Analogy |
|---|---|---|
| Heterogeneous Solid Acids (e.g., NaHSO₄·SiO₂) | Ease of separation, reusability, reduced waste. | nih.govmdpi.com |
| Magnetic Nanoparticles (e.g., CoFe₂O₄) | Excellent reusability via magnetic separation, high surface area. | nih.gov |
| Quantum Dots (e.g., CuS QDs) | High catalytic efficiency, mild reaction conditions. | rsc.org |
| Ionic Liquids | "Green" solvent potential, tunable properties. | nih.govmdpi.com |
| Photocatalysts (e.g., Dye-sensitized TiO₂) | Use of visible light as an energy source, mild conditions. | researchgate.net |
Exploration of New Reactivity Modes and Mechanistic Understanding
The reactivity of this compound is a fertile ground for future investigation. The tert-butoxy (B1229062) group, being a moderately good leaving group under acidic conditions, suggests that this compound could serve as a valuable precursor to the xanthylium cation. This reactive intermediate could then be trapped by a wide range of nucleophiles to afford novel 9-substituted xanthene derivatives, a reaction pathway that has been explored for other xanthene ethers. researchgate.net
Future research should systematically explore the reactions of this compound with various carbon, nitrogen, oxygen, and sulfur nucleophiles. This would not only expand the library of accessible xanthene derivatives but also provide a versatile tool for synthetic chemists.
A critical component of this research will be detailed mechanistic studies. Investigating the kinetics and intermediates of these transformations will provide a deeper understanding of the role the tert-butoxy group plays in controlling the reactivity at the 9-position. Mechanistic pathways for related xanthene syntheses have been proposed to proceed through carbocation intermediates, and verifying this for the reactions of this compound will be essential. scholarsresearchlibrary.com
Expansion of Applications in Multi-Step Organic Synthesis
Beyond its own potential applications, this compound could be a highly useful intermediate in multi-step organic synthesis. The tert-butoxy group can be envisioned as a sterically demanding protecting group for the 9-position of the xanthene nucleus. Its bulk could direct reactions to other positions on the aromatic rings, enabling regioselective functionalization that might otherwise be difficult to achieve.
Future work should focus on integrating this compound as a building block in the total synthesis of complex natural products or pharmacologically active molecules that contain a xanthene core. nih.govamazonaws.com The ability to introduce the tert-butoxy group and later cleave it under specific conditions to either restore the 9H-xanthene or introduce another substituent would be a valuable synthetic strategy. The development of orthogonal deprotection strategies will be key to its utility as a versatile synthetic intermediate.
Integration with Catalysis and Materials Science
The unique structural features of this compound suggest potential applications in catalysis and materials science. The xanthene framework itself is a privileged structure in the design of ligands for transition metal catalysis. Future research could involve the functionalization of the aromatic rings of this compound to create novel bidentate or tridentate ligands. The bulky tert-butoxy group could create a specific steric pocket around a metal center, potentially influencing the selectivity and activity of the catalyst in important organic transformations.
In materials science, xanthene derivatives are well-known for their photophysical properties, forming the core of many fluorescent dyes and probes. nih.govwikipedia.orgwikipedia.org The impact of the 9-tert-butoxy substituent on the electronic and photoluminescent properties of the xanthene chromophore is unknown and warrants investigation. It is plausible that the bulky group could disrupt intermolecular π-π stacking in the solid state, potentially mitigating aggregation-caused quenching (ACQ) and leading to materials with enhanced solid-state emission. Future studies should explore the synthesis of polymers and organic light-emitting diode (OLED) materials incorporating the this compound unit.
| Field | Potential Application of this compound | Key Research Question |
|---|---|---|
| Homogeneous Catalysis | Scaffold for novel phosphine (B1218219) or N-heterocyclic carbene ligands. | How does the tert-butoxy group influence catalyst activity and selectivity? |
| Materials Science (OLEDs) | As a host or emissive material component. | Does the bulky substituent prevent aggregation and improve quantum efficiency? |
| Fluorescent Probes | Core structure for new chemosensors. | How does substitution at the 9-position affect the fluorescence response to analytes? |
| Polymer Chemistry | Monomer for polymers with unique photophysical or thermal properties. | Can this monomer be effectively polymerized and what are the properties of the resulting material? |
Advanced Computational Modeling for Rational Design and Prediction
Advanced computational modeling will be an indispensable tool for accelerating research on this compound. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can provide profound insights into the molecule's properties and reactivity, guiding experimental efforts. goums.ac.irnih.gov
Future computational studies should focus on several key areas:
Structural and Electronic Properties: Calculating the optimal geometry, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential surfaces to predict its stability and reactivity. nih.gov
Reaction Mechanisms: Modeling the transition states and reaction pathways for both the synthesis of the compound and its subsequent reactions, such as nucleophilic substitution at the 9-position. This can help elucidate reaction mechanisms and optimize conditions.
Photophysical Properties: Predicting absorption and emission spectra to evaluate its potential as a chromophore or fluorophore. This can guide the rational design of new dyes and materials based on this scaffold. nih.gov
Rational Design: Using computational screening to design novel derivatives of this compound with tailored electronic or optical properties for specific applications in catalysis or materials science before committing to laboratory synthesis.
By leveraging predictive modeling, researchers can minimize trial-and-error experimentation, leading to a more efficient and targeted exploration of this promising compound's potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
